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Compound of Interest

Compound Name: 5-Chlorothiazole-2-carboxylic acid

Cat. No.: B560732

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Chlorothiazole-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug
development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these
analytical techniques. This information is crucial for the structural elucidation, identification, and
quality control of this compound.

Spectroscopic Data Summary

The quantitative spectroscopic data for 5-Chlorothiazole-2-carboxylic acid is summarized in
the tables below, offering a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Spectrum: The proton NMR spectrum of 5-Chlorothiazole-2-carboxylic acid is
characterized by a single signal for the proton on the thiazole ring. The acidic proton of the
carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, which
can be confirmed by D20 exchange.
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Chemical Shift (d)

Coupling Constant

Proton Multiplicity

ppm (J) Hz
H-4 Data not available Singlet Not applicable
-COOH Data not available Broad Singlet Not applicable

Solvent: Data not

available

13C NMR Spectrum: The carbon NMR spectrum provides insights into the carbon framework of

the molecule. Key signals include those for the carbonyl carbon of the carboxylic acid and the

carbons of the thiazole ring.

Carbon Chemical Shift () ppm
C=0 Data not available
C-2 Data not available
C-4 Data not available
C-5 Data not available

Solvent: Data not available

Note: Specific chemical shift values for 1H and *3C NMR are not publicly available in the

searched resources. The information provided is based on general principles of NMR

spectroscopy for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Chlorothiazole-2-carboxylic acid displays characteristic absorption

bands corresponding to its functional groups. The presence of a carboxylic acid is indicated by

a broad O-H stretching band and a strong C=0 stretching band.
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Functional Group

Vibrational Mode

Wavenumber (cm~1)  Intensity

O-H (Carboxylic Acid) Stretching ~3300-2500 Broad, Strong
C-H (Thiazole) Stretching ~3100 Medium

C=0 (Carboxylic Acid)  Stretching ~1700 Strong

C=N (Thiazole) Stretching ~1600 Medium

C-O (Carboxylic Acid) Stretching ~1300 Medium

C-ClI Stretching ~800-600 Medium-Strong

Note: The listed
wavenumber ranges
are approximate and
based on typical
values for the
respective functional
groups. Specific peak
values from
experimental data are
not available in the

searched resources.

Mass Spectrometry (MS)

Mass spectrometry data is essential for determining the molecular weight and fragmentation

pattern of 5-Chlorothiazole-2-carboxylic acid. The molecular ion peak ([M]*) and

characteristic isotopic patterns due to the presence of chlorine are key features.
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Fragment lon m/z Value Relative Intensity (%)
[M]* (CaH23>CINO2S) 162.95 Data not available
[M+2]* (C4aH23"CINO:2S) 164.95 Data not available

Note: The m/z values are
calculated based on the
molecular formula.
Experimental mass
spectrometry data detailing the
relative intensities and
fragmentation patterns were

not found in the public domain.

Experimental Protocols

Detailed methodologies are critical for the reproducible acquisition of high-quality spectroscopic
data. The following are generalized protocols for the analysis of 5-Chlorothiazole-2-
carboxylic acid.

NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a solid organic compound like 5-
Chlorothiazole-2-carboxylic acid is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., DMSO-ds, CDCIs). The choice of solvent is critical as it can
influence chemical shifts.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the sample solution to provide a reference point (O ppm) for the chemical shifts.

o Data Acquisition:

o Place the sample in a 5 mm NMR tube.
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o Acquire the *H and 3C NMR spectra using a high-resolution NMR spectrometer (e.g., 400
MHz or higher).

o For 13C NMR, a larger number of scans may be required due to the low natural abundance
of the 13C isotope.

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is the Attenuated Total
Reflectance (ATR) technique:

Instrument Preparation: Record a background spectrum of the clean ATR crystal to account
for atmospheric and instrumental absorptions.

o Sample Application: Place a small amount of the solid 5-Chlorothiazole-2-carboxylic acid
directly onto the ATR crystal and apply pressure to ensure good contact.

o Data Acquisition: Record the IR spectrum over a typical range of 4000-400 cm~2.

o Data Processing: The instrument's software will automatically subtract the background
spectrum from the sample spectrum to generate the final transmittance or absorbance
spectrum.

Mass Spectrometry (MS)

Electron lonization (EI) is a common technique for the mass analysis of small organic
molecules:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC). The
sample is vaporized in the ion source.

« lonization: Bombard the vaporized sample with a high-energy electron beam (typically 70
eV) to induce ionization and fragmentation.
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* Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

+ Detection: A detector records the abundance of ions at each m/z value, generating the mass

spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of 5-Chlorothiazole-2-carboxylic acid.

Sample Preparation

Synthesis & Purification of 5-Chlorothiazole-2-carboxylic acid

Spectroscopic Analysis

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
(*H & 13C) (FT-IR) (EI-MS)

Comprehensive Analytical Report

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 5-Chlorothiazole-2-carboxylic

acid.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Chlorothiazole-2-carboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560732#spectroscopic-data-of-5-chlorothiazole-2-
carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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